

# 5-Hydroxynaphthalene-1-sulfonic acid chemical properties

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## Compound of Interest

Compound Name: 5-Hydroxynaphthalene-1-sulfonic acid

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An In-depth Technical Guide to the Chemical Properties of **5-Hydroxynaphthalene-1-sulfonic acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling a Core Chemical Intermediate

**5-Hydroxynaphthalene-1-sulfonic acid**, also widely known in the industry as L Acid or Oxy L Acid, is a bifunctional naphthalene derivative of significant commercial and research interest.<sup>[1]</sup> Its structure, featuring both a nucleophilic hydroxyl group and a strongly acidic, water-solubilizing sulfonic acid group, imparts a unique reactivity profile that has cemented its role as a cornerstone intermediate in the synthesis of dyes, pigments, and advanced materials.<sup>[1][2]</sup> For drug development professionals, understanding the chemistry of scaffolds like this is paramount, as the naphthalenesulfonic acid framework serves as a versatile platform for building complex, biologically active molecules.<sup>[3]</sup> This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

## Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its successful application. **5-Hydroxynaphthalene-1-sulfonic acid** is typically encountered as an off-white to reddish paste or a white crystalline powder, exhibiting high solubility in water—a direct consequence of the polar sulfonic acid moiety.<sup>[1][4][5]</sup>

Property	Value	Reference(s)
CAS Number	117-59-9	<sup>[1][4]</sup>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>4</sub> S	<sup>[1][4][6]</sup>
Molecular Weight	224.23 g/mol	<sup>[4]</sup>
IUPAC Name	5-hydroxynaphthalene-1-sulfonic acid	<sup>[7]</sup>
Synonyms	1-Naphthol-5-sulfonic acid, L Acid, Oxy L acid	<sup>[4]</sup>
Appearance	Off-white to reddish paste; White crystalline powder	<sup>[1][4]</sup>
Melting Point	110–112 °C	<sup>[4]</sup>
Boiling Point	228.7 ± 29.0 °C at 760 mmHg (Predicted)	<sup>[4][8]</sup>
Density	1.549 g/cm <sup>3</sup>	<sup>[4]</sup>
Water Solubility	Very soluble	<sup>[1]</sup>
LogP (Octanol/Water)	-0.17 to 0.9	<sup>[4][6][7]</sup>
SMILES	<chem>Oc1cccc2c1cccc2--INVALID-LINK--(=O)=O</chem>	<sup>[6]</sup>
InChIKey	YLKCHWCYYNKADS- UHFFFAOYSA-N	<sup>[6][7]</sup>

## Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical. The primary techniques for characterizing **5-Hydroxynaphthalene-1-sulfonic acid** include NMR, FT-IR, and UV-Vis spectroscopy. While a public, fully assigned spectrum for this specific compound is not readily available, its expected spectral features can be expertly inferred from its structure and data on closely related analogues like 5-hydroxynaphthalene-1-sulfonamide.<sup>[4]</sup>

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum in a solvent like D<sub>2</sub>O would show distinct signals for the six aromatic protons on the naphthalene ring. The electron-donating -OH group and the electron-withdrawing -SO<sub>3</sub>H group will cause characteristic shifts. Protons on the hydroxyl-bearing ring will be influenced differently than those on the sulfonic acid-bearing ring, leading to a complex but interpretable splitting pattern in the aromatic region (typically 6.5-8.5 ppm).
- **<sup>13</sup>C NMR Spectroscopy:** The spectrum will display ten distinct signals for the carbon atoms of the naphthalene skeleton. The carbons directly attached to the hydroxyl (C5) and sulfonic acid (C1) groups will show significant shifts from the other aromatic carbons.
- **FT-IR Spectroscopy:** The infrared spectrum provides key functional group information. Expected characteristic absorption bands include:
  - A broad peak around 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching of the hydroxyl group and adsorbed water.
  - Strong, characteristic peaks for the sulfonic acid group, typically around 1350 cm<sup>-1</sup> (asymmetric SO<sub>2</sub>) and 1175 cm<sup>-1</sup> (symmetric SO<sub>2</sub>).
  - Multiple sharp peaks in the 1450-1600 cm<sup>-1</sup> region, indicative of the C=C stretching vibrations within the aromatic naphthalene ring.
- **UV-Vis Spectroscopy:** In solution, the compound is expected to exhibit strong ultraviolet absorption bands characteristic of the naphthalene chromophore, typically with maxima below 350 nm.<sup>[9]</sup> The exact λ<sub>max</sub> values will be sensitive to the solvent and the pH of the solution due to the potential for ionization of the hydroxyl and sulfonic acid groups.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **5-hydroxynaphthalene-1-sulfonic acid** is governed by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing sulfonic acid group (-SO<sub>3</sub>H) on the naphthalene ring.

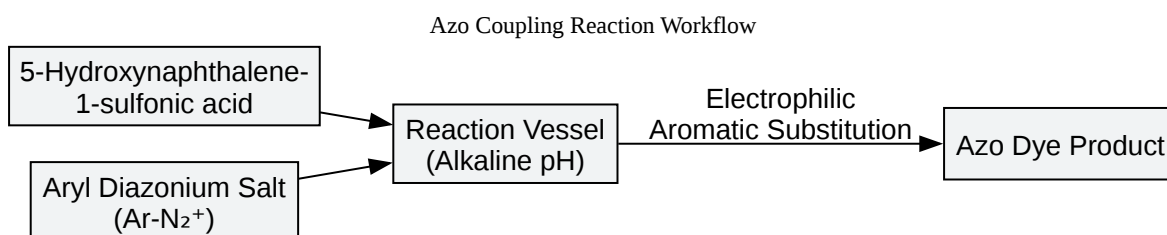
## Directing Effects in Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho, para-director, while the sulfonic acid group is a deactivating, meta-director.<sup>[10][11]</sup> In this specific substitution pattern, the -OH group at C5 strongly activates the C6 and C8 positions for electrophilic attack. The C4 position is also activated. The -SO<sub>3</sub>H group at C1 deactivates its own ring, making electrophilic attack on the hydroxyl-substituted ring overwhelmingly favorable.

Caption: Regioselectivity in Electrophilic Substitution.

## Key Reactions

- Azo Coupling:** This is the most critical reaction for its use in the dye industry. The activated naphthalene ring readily couples with diazonium salts. Coupling typically occurs at the C2 position, which is ortho to the hydroxyl group. However, with more reactive (stronger) diazonium compounds, coupling can be directed to the C4 position.<sup>[1]</sup> This selectivity is crucial for synthesizing a vast range of azo dyes.<sup>[12]</sup>



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Caption: General workflow for azo dye synthesis.

- Further Sulfonation:** Treatment with a strong sulfonating agent can introduce a second sulfonic acid group, yielding 1-hydroxynaphthalene-2,5-disulfonic acid.<sup>[1]</sup> This modification can be used to further tune the solubility and coloristic properties of derived dyes.

- **Alkali Fusion:** Under vigorous conditions, such as fusion with potassium hydroxide at high temperatures (~300 °C), the sulfonic acid group can be displaced by a hydroxyl group.<sup>[13]</sup> This reaction converts the molecule to 1,5-dihydroxynaphthalene, a key precursor for other classes of dyes and polymers.<sup>[1]</sup>
- **Bromination:** Reaction with bromine in acetic acid results in the formation of 2,3-dibromo-1,4-naphthoquinone-5-sulfonic acid, demonstrating that under oxidative conditions, the hydroxyl-bearing ring can be converted to a quinone system.<sup>[1]</sup>

## Synthesis Methodology

The primary industrial synthesis of **5-hydroxynaphthalene-1-sulfonic acid** starts from 1-naphthylamine-5-sulfonic acid (Laurent's acid).<sup>[1]</sup> The process involves the diazotization of the amine and subsequent hydrolysis of the diazonium salt to a hydroxyl group, a reaction often referred to as the Bucherer reaction or related variants.

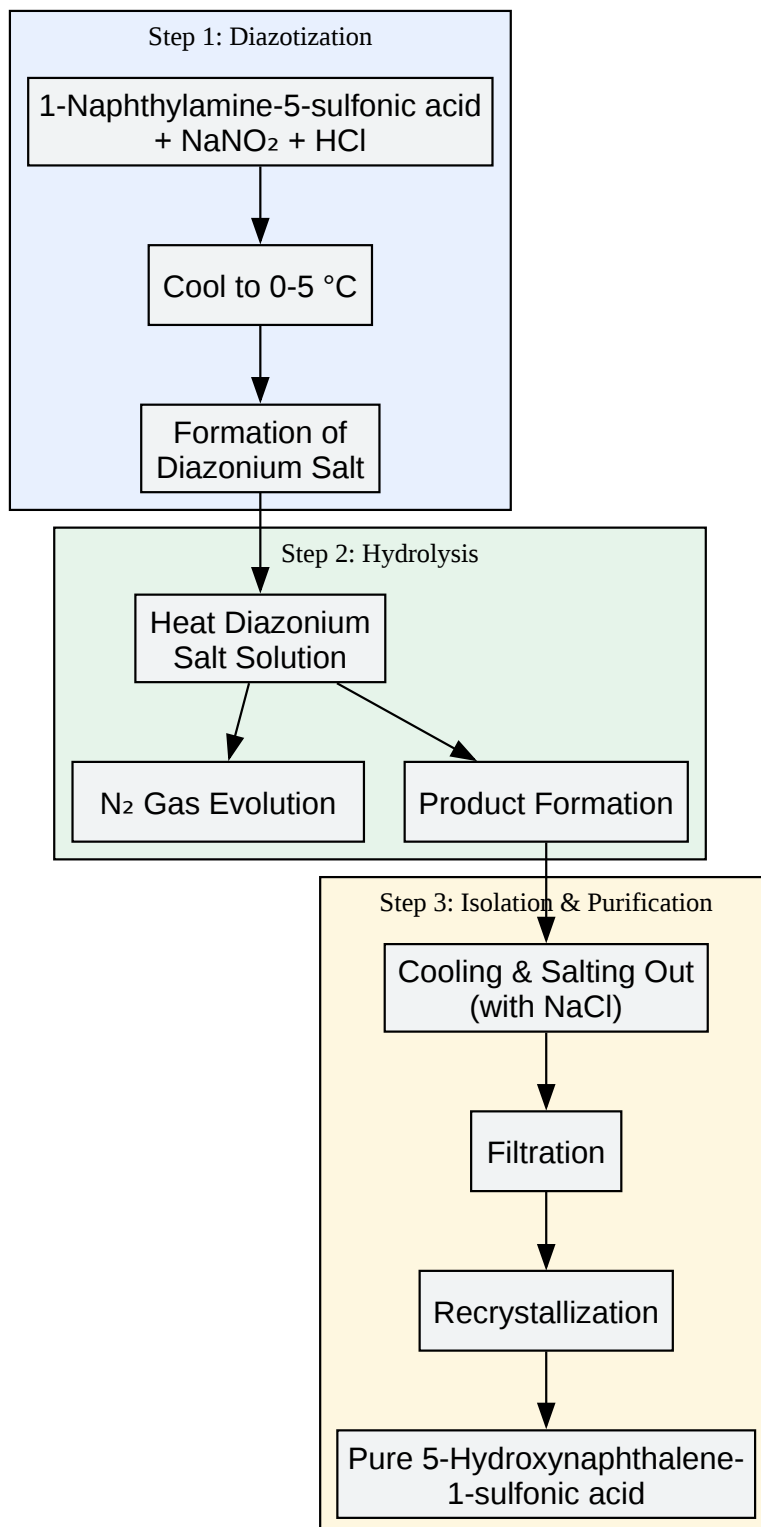
## Laboratory-Scale Synthesis Protocol

The following protocol outlines the conversion of 1-naphthylamine-5-sulfonic acid to **5-hydroxynaphthalene-1-sulfonic acid**.

- **Diazotization:** Suspend 1-naphthylamine-5-sulfonic acid in water and cool the mixture to 0-5 °C in an ice bath.
- Add a stoichiometric amount of sodium nitrite solution slowly while maintaining the low temperature.
- Slowly add hydrochloric acid to the mixture to generate nitrous acid in situ, forming the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.
- **Hydrolysis:** Heat the diazonium salt solution carefully. Nitrogen gas will be evolved as the diazonium group is replaced by a hydroxyl group. The reaction is often heated under pressure in an autoclave in industrial settings.
- **Isolation:** Upon cooling, the product, **5-hydroxynaphthalene-1-sulfonic acid**, can be isolated. Its sodium salt may be precipitated by adding sodium chloride ("salting out").<sup>[1]</sup>

- Purification: The crude product can be purified by recrystallization from water.

## Synthesis Workflow from Laurent's Acid



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Caption: Step-by-step synthesis workflow.

## Core Applications and Relevance in Drug Development

While the bulk of its use is in materials science, the underlying chemistry is highly relevant to medicinal chemists.

- **Dye & Pigment Intermediate:** It is a precursor to numerous azo dyes, including Direct Dark Blue L and Pigment Purple Sauce BLC.<sup>[1]</sup> Its ability to couple with diazo compounds is fundamental to this application.
- **Photoresist Technology:** It is used to prepare photoresist sensitizers, such as Sensitizer 215.<sup>[1][2]</sup> In this context, its derivatives can undergo photochemical reactions that alter their solubility, allowing for the creation of patterns on substrates in the microelectronics industry.
- **Platform for Medicinal Chemistry:** The naphthalene ring is a privileged structure in drug discovery, appearing in compounds with anticancer, anti-inflammatory, and antiviral activities.<sup>[3]</sup> The sulfonic acid group serves two primary roles for the drug development professional:
  - **Solubilizing Group:** It can be incorporated into a larger, more hydrophobic drug candidate to dramatically increase aqueous solubility, which is often a prerequisite for bioavailability.
  - **Synthetic Handle:** The sulfonic acid group can be replaced or used as a directing group to build more complex molecular architectures. The alkali fusion reaction to form a dihydroxynaphthalene is a prime example of its utility as a synthetic intermediate.<sup>[1][13]</sup> Naphthalenesulfonic acid derivatives have demonstrated significant anti-HIV activity, highlighting the therapeutic potential of this chemical class.<sup>[3]</sup>

## Safety and Handling

As with any laboratory chemical, proper handling is essential.

- **Personal Protective Equipment:** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.<sup>[14]</sup>

- Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols. Avoid dust formation.[14]
- Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials. Keep the container tightly closed.[14]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [14]

## Conclusion

**5-Hydroxynaphthalene-1-sulfonic acid** is more than a simple dye intermediate; it is a versatile chemical tool. Its well-defined reactivity, governed by the electronic effects of its functional groups, provides chemists with a reliable platform for constructing complex molecules. For materials scientists, it offers a direct route to a vibrant spectrum of colors and photosensitive materials. For medicinal chemists and drug developers, it represents a valuable scaffold and a strategic building block for creating novel therapeutics with tailored physicochemical properties. A thorough understanding of its chemical properties is the key to unlocking its full potential across scientific disciplines.

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